molecular formula C11H18Cl2N2 B2567636 4-[2-[(2S)-Pyrrolidin-2-yl]ethyl]pyridine;dihydrochloride CAS No. 2418595-49-8

4-[2-[(2S)-Pyrrolidin-2-yl]ethyl]pyridine;dihydrochloride

Cat. No.: B2567636
CAS No.: 2418595-49-8
M. Wt: 249.18
InChI Key: KODIRJMNFLLNQG-NVJADKKVSA-N
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Description

4-[2-[(2S)-Pyrrolidin-2-yl]ethyl]pyridine;dihydrochloride is a chemical compound with a molecular weight of 249.18 g/mol. It is known for its applications in various fields, including medicinal chemistry and biological research. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a pyridine ring, which is a six-membered nitrogen-containing heterocycle. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.

Scientific Research Applications

4-[2-[(2S)-Pyrrolidin-2-yl]ethyl]pyridine;dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and as an antimicrobial agent.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Preparation Methods

The synthesis of 4-[2-[(2S)-Pyrrolidin-2-yl]ethyl]pyridine;dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with pyrrolidine and pyridine derivatives.

    Reaction Conditions: The pyrrolidine derivative undergoes a nucleophilic substitution reaction with a pyridine derivative in the presence of a suitable base, such as sodium hydroxide or potassium carbonate.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

    Formation of Dihydrochloride Salt: The purified compound is then treated with hydrochloric acid to form the dihydrochloride salt.

Chemical Reactions Analysis

4-[2-[(2S)-Pyrrolidin-2-yl]ethyl]pyridine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or pyrrolidine rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce pyrrolidine derivatives with altered functional groups.

Comparison with Similar Compounds

4-[2-[(2S)-Pyrrolidin-2-yl]ethyl]pyridine;dihydrochloride can be compared with similar compounds, such as:

    2-[2-[(2S)-Pyrrolidin-2-yl]ethyl]pyridine;dihydrochloride: This compound has a similar structure but differs in the position of the pyrrolidine ring attachment to the pyridine ring.

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring but may have different substituents or additional rings, leading to variations in their biological activities and applications.

    Pyridine derivatives: These compounds contain the pyridine ring but may lack the pyrrolidine ring, resulting in different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of pyrrolidine and pyridine rings, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-[2-[(2S)-pyrrolidin-2-yl]ethyl]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c1-2-11(13-7-1)4-3-10-5-8-12-9-6-10;;/h5-6,8-9,11,13H,1-4,7H2;2*1H/t11-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODIRJMNFLLNQG-NVJADKKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CCC2=CC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)CCC2=CC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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